molecular formula C18H15FN6O3S B2911840 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1209637-49-9

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Numéro de catalogue: B2911840
Numéro CAS: 1209637-49-9
Poids moléculaire: 414.42
Clé InChI: OMISVKSKBOWTBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide branch terminates in a 5-methylisoxazol-3-yl group, distinguishing it from structurally related analogs.

For example, the thiazolo-triazole scaffold is known to confer metabolic stability, while the fluorophenyl group enhances lipophilicity and bioavailability compared to non-halogenated analogs .

Propriétés

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S/c1-10-8-14(24-28-10)21-17(27)16(26)20-7-6-11-9-29-18-22-15(23-25(11)18)12-4-2-3-5-13(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,26)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMISVKSKBOWTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

It has been reported that a compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound might interact with its targets, possibly enzymes or receptors, to inhibit their activity.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Activité Biologique

The compound N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Structure Overview

The molecular formula for the compound is C22H20FN5O3SC_{22}H_{20}F_{N_{5}}O_{3}S, with a molecular weight of approximately 453.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Structural Characteristics

Property Details
Molecular FormulaC22H20FN5O3S
Molecular Weight453.5 g/mol
IUPAC NameThis compound
Functional GroupsThiazole, Triazole, Isoxazole

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that those with similar structural features showed potent activity against multiple human cancer cell lines including renal cancer and melanoma .

Case Study: Anticancer Efficacy

In a comparative study involving synthesized thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Compounds Tested : Various derivatives were screened against a panel of nearly 60 human cancer cell lines.
  • Results : The derivatives exhibited varying degrees of cytotoxicity with some showing IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A review highlighted that triazole derivatives often possess moderate to good activity against various bacterial strains .

Antimicrobial Testing

In an antimicrobial screening:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : Compounds similar to this compound demonstrated effective inhibition zones in agar diffusion tests .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the functional groups significantly affect the biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
  • Isoxazole Component : The 5-methylisoxazole moiety contributes to the overall biological profile by possibly interacting with specific enzymes or receptors involved in cancer pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on substituent effects, molecular properties, and inferred bioactivity:

Compound Name Substituents (Thiazolo-Triazole Core) Oxalamide Branch Molecular Formula Molecular Weight Key Features
Target Compound 2-(2-fluorophenyl) 5-methylisoxazol-3-yl Not explicitly provided* ~435.4 (calculated) Fluorine enhances electronegativity; isoxazole may improve solubility.
[] 2-(4-methoxyphenyl) Phenyl C21H19N5O3S 421.5 Methoxy group increases polarity but may reduce metabolic stability.
[] 2-(p-tolyl) 4-ethylphenyl C23H23N5O2S 433.5 Methyl and ethyl groups enhance lipophilicity; potential for CNS penetration.
[] 2-(m-tolyl) 5-chloro-2-methylphenyl C23H21ClN5O2S 470.0 Chlorine and methyl groups may improve target affinity but increase toxicity risk.

Notes on Comparison:

  • Substituent Effects :
    • Fluorine (Target Compound) : The 2-fluorophenyl group likely improves binding affinity through hydrophobic and electron-withdrawing effects compared to methoxy ([]) or methyl ([]) substituents .
    • Isoxazole vs. Phenyl : The 5-methylisoxazole branch in the target compound may offer better solubility than purely aromatic termini (e.g., phenyl in []), as isoxazoles often engage in hydrogen bonding .
  • Molecular Weight : The target compound’s estimated molecular weight (~435.4) aligns with analogs in the 420–470 range, suggesting compliance with Lipinski’s rules for drug-likeness.
  • Bioactivity Inference : Compounds with halogenated aryl groups (e.g., []) often exhibit enhanced kinase inhibition but may face toxicity hurdles. The target’s fluorine substitution could balance potency and safety .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.